molecular formula C15H30O4 B14408061 1,5-Anhydro-1-decylpentitol CAS No. 83091-49-0

1,5-Anhydro-1-decylpentitol

Cat. No.: B14408061
CAS No.: 83091-49-0
M. Wt: 274.40 g/mol
InChI Key: UQROZQKQZKYQMO-UHFFFAOYSA-N
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Description

1,5-Anhydro-1-decylpentitol is a synthetic organic compound belonging to the class of anhydro sugars It is structurally characterized by the presence of a decyl group attached to the anhydro sugar backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Anhydro-1-decylpentitol typically involves the reaction of a decyl alcohol with a suitable anhydro sugar precursor under acidic or basic conditions. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the anhydro sugar ring structure. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of decyl alcohol and the anhydro sugar precursor into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

1,5-Anhydro-1-decylpentitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles such as halides or amines, along with suitable catalysts.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Anhydro-1-decylpentitol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Anhydro-1-decylpentitol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,5-Anhydro-D-glucitol: A naturally occurring anhydro sugar with similar structural features.

    1,5-Anhydro-D-mannitol: Another anhydro sugar with comparable properties.

Uniqueness

1,5-Anhydro-1-decylpentitol is unique due to the presence of the decyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other anhydro sugars may not be effective.

Properties

CAS No.

83091-49-0

Molecular Formula

C15H30O4

Molecular Weight

274.40 g/mol

IUPAC Name

2-decyloxane-3,4,5-triol

InChI

InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-13-15(18)14(17)12(16)11-19-13/h12-18H,2-11H2,1H3

InChI Key

UQROZQKQZKYQMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1C(C(C(CO1)O)O)O

Origin of Product

United States

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